Carpronium chloride is synthesized through a multi-step process:
The detailed synthesis parameters can vary based on the specific method used but generally involve careful monitoring of reactant ratios and environmental conditions to optimize yield and purity .
The molecular structure of Carpronium can be described using its canonical SMILES notation: C[N+](C)(C)CCCC(=O)OC.O.[Cl-]
. This notation indicates that Carpronium features a trimethylated nitrogen atom bonded to a hexyl chain with an ester functional group.
The molecular weight of Carpronium chloride monohydrate is approximately 201.7 g/mol .
Carpronium chloride participates in several chemical reactions:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents .
The primary mechanism of action for Carpronium involves its vasodilatory effects. As a parasympathomimetic agent, it promotes the dilation of blood vessels within the scalp. This increased blood flow enhances oxygen and nutrient delivery to hair follicles, thereby stimulating hair growth.
Carpronium chloride monohydrate exhibits several notable physical and chemical properties:
These properties are critical for its application in formulations where stability and efficacy are paramount .
Carpronium has diverse applications across various fields:
The versatility of Carpronium makes it an important compound in both therapeutic and cosmetic contexts .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2